Hexahydrofuro[3,2-b]furan-3,6-diamine and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in various industries, including pharmaceuticals. These compounds are often synthesized through innovative methods that aim to improve yield, stereoselectivity, and environmental sustainability. The following analysis delves into the synthesis and applications of hexahydrofuro[3,2-b]furan derivatives, with a particular focus on their role in the development of HIV protease inhibitors.
In the pharmaceutical industry, hexahydrofuro[3,2-b]furan derivatives have been utilized in the synthesis of HIV protease inhibitors. A stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol was developed to serve as a key ligand for a new generation of HIV protease inhibitors, with a reported enantiomeric excess of over 99%2. Additionally, a one-pot synthesis involving organocatalytic condensation and enzymatic optical resolution was employed to produce enantiopure hexahydrofuro[2,3-b]furan-3-ol, demonstrating the practicality of this method by synthesizing Darunavir, a treatment for multi-drug-resistant HIV3. Another study achieved the asymmetric synthesis of the same compound using a one-pot procedure that included a [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution, highlighting the compound's importance in current HIV protease inhibitors4.
Beyond pharmaceuticals, hexahydrofuro[3,2-b]furan derivatives are also relevant in chemical synthesis. A novel approach for the hydrogenolytic ring opening of biobased 5-hydroxymethylfurfural (HMF) was developed to produce 1,6-hexanediol (HDO), a compound with potential applications in polymer and adhesive industries. This method utilized a Pd/zirconium phosphate (ZrP) catalyst with formic acid as a hydrogen source, achieving a significant yield of HDO under atmospheric pressure1. The specific Brønsted acidity on the ZrP support was found to effectively accelerate the cleavage of the C-O bond in the furan ring, which is a critical step in the synthesis process1.
The synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine typically involves cyclization reactions of suitable precursors. A common method includes using diastereomerically pure intermediates like (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,2-b]furan-2-one. The reaction conditions often involve specific temperatures and solvents to facilitate the cyclization process effectively.
For example:
Hexahydrofuro[3,2-b]furan-3,6-diamine features a unique bicyclic structure that incorporates both furan and saturated carbon frameworks. The compound can be represented by the canonical SMILES notation: C1C(C2C(O1)C(CO2)N)N
. Structural analyses using techniques such as single crystal X-ray diffraction have provided insights into its symmetry and molecular geometry.
Key structural characteristics include:
Hexahydrofuro[3,2-b]furan-3,6-diamine undergoes several notable chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in synthetic applications.
The mechanism of action for Hexahydrofuro[3,2-b]furan-3,6-diamine is not fully elucidated but involves interactions at the molecular level that may influence enzyme activity or metabolic pathways. Research indicates potential roles in activating AMP-protein kinase pathways, which are crucial in cellular energy regulation. This suggests possible therapeutic applications in metabolic disorders .
Hexahydrofuro[3,2-b]furan-3,6-diamine exhibits several notable physical and chemical properties:
Hexahydrofuro[3,2-b]furan-3,6-diamine has diverse applications across several fields:
Hexahydrofuro[3,2-b]furan-3,6-diamine is the systematic IUPAC name for this bicyclic organic compound, which features a fused furan ring system saturated with two amine functional groups at positions 3 and 6. Its molecular formula is C₆H₁₂N₂O₂, corresponding to a molecular weight of 144.17 g/mol [1] [4]. The core structure consists of two tetrahydrofuran rings sharing a common bond, forming a [3.2.0]bicyclic framework. The "hexahydro" prefix denotes complete saturation of the fused furan rings, eliminating any aromatic character [1] [3].
Stereochemical representation is critical for unambiguous identification. The standard line notation (e.g., SMILES) for the non-chiral form is NC1C(OCC2N)C2OC1
, which describes atom connectivity but not stereochemistry [4]. For stereospecific isomers, the notation expands to include chiral descriptors. For example, the (3R,3aS,6R,6aS) isomer is represented as N[C@H]1[C@@](OC[C@H]2N)([H])[C@@]2([H])OC1
, explicitly defining the relative spatial arrangement of substituents using the Cahn-Ingold-Prelog (CIP) conventions [2]. This precision is essential for distinguishing pharmacologically relevant stereoisomers in advanced drug synthesis.
Table 1: Fundamental Identifiers of Hexahydrofuro[3,2-b]furan-3,6-diamine
Property | Value |
---|---|
IUPAC Name (Non-chiral) | Hexahydrofuro[3,2-b]furan-3,6-diamine |
Molecular Formula | C₆H₁₂N₂O₂ |
Molecular Weight | 144.17 g/mol |
CAS Registry (Non-chiral) | 125335-70-8 |
CAS Registry ((3R,3aS,6R,6aS) isomer) | 143396-58-1 |
The molecule possesses four chiral centers (at positions 3, 3a, 6, and 6a), theoretically allowing for 16 stereoisomers. However, ring fusion constraints and the trans-fused nature of the bicyclic system reduce the number of energetically feasible configurations. Two predominant diastereomers are commercially significant:
The stereochemical integrity of these isomers is rigorously controlled during synthesis, typically verified via chiral HPLC or X-ray crystallography. The (3R,3aS,6R,6aS) isomer is cataloged at >97% purity, reflecting the stringent requirements for its application in Antibody-Drug Conjugate (ADC) linker systems [2] . For example, its stereospecific structure enables precise conjugation to cytotoxic agents like Exatecan via polyethylene glycol (PEG) spacers, ensuring optimal enzymatic cleavage in targeted therapies [6].
Table 2: Commercially Available Stereoisomers and Key Specifications
Stereochemical Configuration | CAS Registry | Purity | Commercial Availability | Price Range (1g) |
---|---|---|---|---|
(3R,3aS,6R,6aS) | 143396-58-1 | ≥97% | AChemBlock (Catalog ID: X187801) | $490 |
Racemic Mixture | 125335-70-8 | 95% | AChemBlock (Catalog ID: X187639) | $415–$890 (1–5g) |
While comprehensive experimental data (e.g., melting point, density) for all isomers are not fully reported in the public domain, key properties can be inferred from structural analogs and computational models:
Table 3: Inferred Physicochemical Properties
Property | Value/Range | Method of Determination |
---|---|---|
Estimated Melting Point | 80–120°C | Analog-based extrapolation |
Predicted pKa (amine) | 8.5–9.5 | Computational modeling |
Calculated LogP | -1.2 to -0.8 | Consensus cLogP algorithms |
Hydrogen Bond Donors | 2 (primary amines) | Molecular structure |
Hydrogen Bond Acceptors | 4 (2x ether O, 2x amine N) | Molecular structure |
The stereochemistry significantly modulates these properties; the (3R,3aS,6R,6aS) configuration enhances crystallinity relative to racemic forms, as evidenced by its higher commercial purity (97% vs. 95% for racemate) [2] [4]. Additionally, the trans-diaxial arrangement in this isomer may promote stronger intermolecular hydrogen bonding, influencing solubility and melting behavior compared to cis-fused counterparts.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9